Cas no 2138514-35-7 (Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-)

Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-, is a specialized Fmoc-protected amino acid derivative featuring a cyclobutane backbone with a hydroxyl group at the 3-position. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The hydroxyl group offers additional reactivity for further functionalization or conjugation. Its rigid cyclobutane structure can influence peptide conformation, making it useful in designing constrained analogs for structure-activity studies. The compound is typically employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where precise control over molecular architecture is critical.
Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy- structure
2138514-35-7 structure
Product Name:Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-
CAS No:2138514-35-7
MF:C21H21NO5
MW:367.395146131516
CID:5302543
Update Time:2025-06-08

Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
    • 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxycyclobutane-1-carboxylic acid
    • CID 146075356
    • Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-
    • Inchi: 1S/C21H21NO5/c23-13-9-21(10-13,19(24)25)12-22-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H,22,26)(H,24,25)
    • InChI Key: IMYLQQALXZICBI-UHFFFAOYSA-N
    • SMILES: OC1CC(C(=O)O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 551
  • XLogP3: 2.3
  • Topological Polar Surface Area: 95.9

Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy- Pricemore >>

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Additional information on Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-

Cyclobutanecarboxylic Acid, 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-

The compound with CAS No. 2138514-35-7, known as Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclobutane ring, a carboxylic acid group, and a hydroxyl group. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further enhances its functionality, making it a valuable intermediate in synthetic chemistry.

Recent studies have highlighted the importance of this compound in the field of peptide synthesis. The Fmoc group serves as a protective moiety for amino groups during peptide synthesis, ensuring precise control over the reaction process. This has led to its widespread use in the synthesis of bioactive peptides and proteins. Moreover, the hydroxyl group present in the molecule provides additional sites for functionalization, enabling the creation of diverse derivatives with tailored properties.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Key steps include the formation of the cyclobutane ring through ring-closing metathesis and the subsequent installation of the Fmoc group. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical research.

In terms of applications, this compound has shown promise in drug discovery programs targeting various diseases. Its ability to act as a versatile building block allows for the construction of complex molecular architectures that can interact with biological targets such as enzymes and receptors. For instance, recent studies have demonstrated its utility in designing inhibitors for kinases involved in cancer progression.

From an environmental perspective, efforts have been made to develop sustainable synthesis routes for this compound. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its production processes. This aligns with global initiatives to reduce the environmental footprint of chemical manufacturing.

In conclusion, Cyclobutanecarboxylic acid, 1-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-, represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge synthetic methods and diverse applications, positions it as a key player in both academic research and industrial development.

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